Methyl 2-amino-2-(2-bromophenyl)propanoate
Description
Significance within Alpha-Amino Acid Derivatives and Halogenated Organic Compounds
Alpha-amino acids and their derivatives are fundamental building blocks of proteins and play crucial roles in numerous biological processes. amerigoscientific.comunacademy.compressbooks.pub Their synthetic analogs are of significant interest in the development of pharmaceuticals and other bioactive molecules. unacademy.com The incorporation of non-natural amino acid derivatives can lead to peptides with enhanced stability and novel biological activities. science.gov
Halogenated organic compounds are also of high importance in medicinal chemistry. thieme-connect.comresearchgate.net The introduction of a halogen atom, such as bromine, into an organic molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netpressbooks.pub The bromine atom in Methyl 2-amino-2-(2-bromophenyl)propanoate can also serve as a versatile synthetic handle for further molecular modifications through various cross-coupling reactions. thieme-connect.com
Historical Context of Related Alpha-Amino Ester Synthesis
The synthesis of α-amino acids and their esters has a rich history, with several named reactions being cornerstones of their preparation. The Strecker synthesis, discovered by Adolph Strecker in 1850, is a classic method that produces α-amino acids from an aldehyde or ketone, ammonia (B1221849), and hydrogen cyanide. wikipedia.org Another fundamental method is the Gabriel synthesis, which utilizes phthalimide (B116566) as a protected source of ammonia. khanacademy.org
Over the years, numerous modifications and new methodologies have been developed to afford a wide range of α-amino esters with high efficiency and stereoselectivity. organic-chemistry.org These methods often involve the use of transition metal catalysts and chiral auxiliaries to control the stereochemistry at the α-carbon. science.gov The synthesis of α,α-disubstituted amino esters, such as this compound, presents a unique synthetic challenge due to the sterically hindered quaternary carbon center. nih.govacs.org
Structural Features and Chemical Reactivity Potential of this compound
The structure of this compound contains several key functional groups that dictate its chemical reactivity:
Primary Amino Group (-NH2): This group is nucleophilic and basic, allowing it to react with a variety of electrophiles. It can undergo acylation, alkylation, and other reactions common to primary amines.
Ester Group (-COOCH3): The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with nucleophiles in transesterification reactions or be reduced to an alcohol.
Aryl Bromide (C6H4Br): The bromine atom on the phenyl ring is a key site for synthetic transformations. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents.
Quaternary α-Carbon: The presence of a tetrasubstituted α-carbon atom imparts significant steric hindrance, which can influence the reactivity of the adjacent functional groups.
The interplay of these functional groups makes this compound a versatile building block for the synthesis of more complex molecules.
Interactive Data Table: Representative Properties of Related Aryl-Substituted Amino Esters
| Property | Representative Value |
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-85 °C (typical range for similar compounds) |
| Solubility | Soluble in methanol (B129727), ethanol, and dichloromethane (B109758) |
Note: The data in this table is representative of structurally similar compounds and should be considered as an estimation for this compound.
Overview of Research Trajectories for Aryl-Substituted Amino Esters
Research involving aryl-substituted amino esters is a vibrant area of organic chemistry. A major focus is on the development of new synthetic methods to access these compounds with high enantiomeric purity. researchgate.netacs.org These methods are crucial for the synthesis of chiral drugs and other biologically active molecules where stereochemistry plays a critical role. myskinrecipes.comnih.gov
Aryl-substituted amino esters are also widely used as precursors in the synthesis of complex natural products and peptidomimetics. nih.govacs.org The aryl group can be a key pharmacophore that interacts with biological targets, or it can serve as a scaffold for further functionalization. researchgate.net Recent research has explored the use of novel catalytic systems, including biocatalysis, to achieve the synthesis of these valuable compounds in a more sustainable and efficient manner. nih.gov The development of methodologies for the synthesis of α,α-diaryl-α-amino esters is also a significant area of interest due to the unique conformational constraints these molecules impose on peptide structures. nih.govacs.orgnih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(2-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGBNQYZLIOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Methyl 2 Amino 2 2 Bromophenyl Propanoate
Electrophilic and Nucleophilic Reaction Pathways
The electronic nature of the bromophenyl ring and the substituents attached to it are central to understanding its participation in both electrophilic and nucleophilic reactions.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide such as the 2-bromophenyl group is generally a challenging transformation that requires forcing conditions or catalytic activation. The electron-rich nature of the aromatic π-system repels approaching nucleophiles, making direct displacement of the bromide ion difficult. However, several strategies can be employed to facilitate this substitution.
Addition-Elimination Mechanism: For a classical SNAr reaction to proceed via the addition-elimination pathway, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of Methyl 2-amino-2-(2-bromophenyl)propanoate, the absence of such groups means that this pathway is unlikely under standard conditions.
Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition mechanism can be invoked. youtube.com This pathway involves the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of hydrogen bromide to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product.
Metal-Catalyzed Cross-Coupling Reactions: The most versatile methods for substituting the bromine atom involve transition metal catalysis. These reactions offer milder conditions and greater functional group tolerance.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. nih.govsemanticscholar.org It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including ammonia (B1221849), to replace the bromine with a new amino group. nih.govacs.org
Ullmann Condensation: This classic copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org For instance, reacting the compound with an alcohol or phenol (B47542) in the presence of a copper catalyst can yield the corresponding ether. nih.gov Similarly, the Goldberg reaction, a variant of the Ullmann condensation, facilitates the coupling with amines. wikipedia.org
Cyanation Reactions: The bromine atom can be replaced by a nitrile group (-CN) using copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed methods. organic-chemistry.orgorganic-chemistry.org Modern protocols often use catalytic amounts of copper and less toxic cyanide sources. researchgate.nettezu.ernet.innih.gov
The following interactive table summarizes potential nucleophilic substitution reactions.
| Reaction Type | Nucleophile (Example) | Catalyst/Conditions | Product Type |
| Buchwald-Hartwig Amination | Aniline (B41778) | Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base | N-Aryl substituted derivative |
| Ullmann Ether Synthesis | Phenol | Copper catalyst (e.g., CuI), base, high temperature | Aryl ether derivative |
| Rosenmund-von Braun Reaction | Copper(I) Cyanide | High-boiling polar solvent (e.g., DMF), heat | Benzonitrile derivative |
| Suzuki Coupling | Phenylboronic acid | Palladium catalyst, base | Biphenyl derivative |
| Sonogashira Coupling | Phenylacetylene | Palladium and Copper catalysts, base | Phenylacetylene derivative |
Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of these reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring.
The 2-bromophenyl ring of the target molecule has two substituents to consider:
Bromine (-Br): This is a deactivating but ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing to ortho and para positions).
α-Amino-α-methyl-propanoate group: This is a more complex substituent. The ester group is electron-withdrawing and would typically be meta-directing. The α-amino group, if unprotonated, is a strong activating, ortho, para-directing group due to its lone pair of electrons. However, under the acidic conditions often used for EAS, the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating and meta-directing group.
Given that many EAS reactions are performed in the presence of strong acids, the protonated form of the amino group is likely to dictate the reaction's regioselectivity. Therefore, the incoming electrophile would be directed to the positions meta to the amino ester substituent and ortho or para to the bromine. The steric hindrance from the bulky amino ester group will also play a significant role in favoring substitution at less hindered positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces another halogen atom.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions often fail on strongly deactivated rings, such as those bearing a protonated amino group.
The table below outlines the expected major products for the electrophilic substitution on this compound, assuming the reaction is carried out under acidic conditions where the amino group is protonated.
| Reaction Type | Reagents | Expected Position of Substitution (relative to -Br) | Product Type |
| Nitration | HNO₃, H₂SO₄ | para- | Nitro-substituted derivative |
| Bromination | Br₂, FeBr₃ | para- | Dibromo-substituted derivative |
| Sulfonation | Fuming H₂SO₄ | para- | Sulfonic acid-substituted derivative |
Reduction and Oxidation Pathways of Functional Groups
The ester and amine functionalities within the molecule are susceptible to reduction and oxidation, respectively, offering pathways to further chemical diversity.
Ester Reduction to Alcohols
The methyl ester group can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters.
The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol upon acidic workup. The product of this reduction would be 2-amino-2-(2-bromophenyl)propan-1-ol.
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 2-amino-2-(2-bromophenyl)propan-1-ol |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343), THF | 2-amino-2-(2-bromophenyl)propan-1-ol (or aldehyde at low temp.) |
Oxidative Transformations of the Amine Functionality
The primary amine group is a site for various oxidative transformations. The specific product obtained depends on the oxidizing agent used and the reaction conditions.
Possible oxidative reactions include:
Oxidation to Imines: In the presence of certain oxidizing agents, the primary amine could be oxidized to an imine, particularly if a suitable reaction partner is present.
Oxidation to Nitro Compounds: Strong oxidizing agents, such as trifluoroperacetic acid (TFPAA), can oxidize primary amines to the corresponding nitro compounds.
Oxidation to Oximes: Reaction with agents like hydrogen peroxide in the presence of specific catalysts can lead to the formation of oximes.
It is important to note that the presence of other functional groups, particularly the electron-rich aromatic ring, could lead to competing side reactions under harsh oxidative conditions.
| Oxidizing Agent | Potential Product |
| Trifluoroperacetic acid (CF₃CO₃H) | Methyl 2-(2-bromophenyl)-2-nitropropanoate |
| Dimethyldioxirane (DMDO) | Corresponding hydroxylamine (B1172632) or nitroso derivative |
| Hydrogen Peroxide (H₂O₂) with catalyst | Corresponding oxime |
Rearrangement Reactions and Skeletal Modifications
While specific rearrangement reactions for this compound are not extensively documented, the structural motifs present in the molecule suggest theoretical possibilities for skeletal modifications under certain conditions.
Hofmann-type Rearrangement: If the ester functionality were first converted to a primary amide (e.g., through reaction with ammonia), the resulting α-amido-α-(2-bromophenyl)propanamide could potentially undergo a Hofmann rearrangement. This reaction, typically effected by treatment with bromine and a strong base, converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. semanticscholar.org
Beckmann Rearrangement: Similarly, if the ester were converted to a ketone, the corresponding oxime could be subjected to a Beckmann rearrangement. This acid-catalyzed reaction transforms an oxime into an amide. nih.gov
Carbocation Rearrangements: If a carbocation were to be generated in the molecule, for example, through diazotization of the amine with nitrous acid followed by loss of N₂, the resulting carbocation could potentially undergo rearrangement (e.g., a 1,2-hydride or 1,2-alkyl shift) to form a more stable carbocation before being trapped by a nucleophile. However, the formation of a carbocation adjacent to the phenyl ring is relatively stable, potentially disfavoring rearrangement. youtube.com
These potential rearrangement pathways are largely theoretical and would require specific derivatization of the starting material to create the necessary precursors for such transformations.
Functional Group Interconversions and Derivatization
The ester and amine functionalities are prime targets for interconversion and derivatization, enabling the synthesis of a wide array of analogs with modified properties.
The methyl ester group of this compound can be readily converted into other functional groups through hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(2-bromophenyl)propanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is reversible and proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemrxiv.org This forms a tetrahedral intermediate, from which the methoxide ion is expelled to form the carboxylic acid. A final acid-base reaction between the carboxylic acid and the methoxide ion generates the carboxylate salt and methanol. The reaction typically follows second-order kinetics. chemrxiv.org Coordination to metal ions like Cu(II) can accelerate the rate of base hydrolysis by a factor of approximately 10⁴ compared to the free ester. nih.gov
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide, corresponding to the desired ester, attacks the carbonyl carbon, leading to a tetrahedral intermediate. The original methoxide group is then eliminated, resulting in the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of methanol, following a sequence often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
| Transformation | Reagents & Conditions | Product |
| Acid Hydrolysis | H₃O⁺, Heat | 2-amino-2-(2-bromophenyl)propanoic acid |
| Base Hydrolysis | NaOH (aq), Heat | Sodium 2-amino-2-(2-bromophenyl)propanoate |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-amino-2-(2-bromophenyl)propanoate |
The primary amine group is nucleophilic and serves as a handle for numerous chemical modifications, most notably the formation of amides and imines.
Amide Formation (Acylation): The primary amine can react with various acylating agents, such as acyl chlorides, acid anhydrides, or other esters, to form amides. masterorganicchemistry.comchemistrysteps.com The reaction with highly reactive acyl chlorides or anhydrides is typically rapid and provides good yields. masterorganicchemistry.com The direct reaction with another ester, known as aminolysis, is also possible but often requires more forcing conditions like heat. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride, carboxylate, or alkoxide). masterorganicchemistry.comresearchgate.net
Imine Formation (Schiff Bases): The primary amine undergoes a condensation reaction with aldehydes or ketones to form imines (also known as Schiff bases). masterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction is typically catalyzed by mild acid and is reversible. libretexts.orgchemistrysteps.com The optimal pH for imine formation is generally around 4-5. libretexts.orgchemistrysteps.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.org The reaction is driven to completion by the removal of water. masterorganicchemistry.com
| Transformation | Reagents & Conditions | Product Class |
| Amide Formation | RCOCl, Base | N-Acyl derivative |
| Amide Formation | (RCO)₂O, Base | N-Acyl derivative |
| Imine Formation | R'-CHO or R'₂CO, Mild Acid (pH 4-5) | N-Alkylidene or N-Dialkylidene imine |
Mechanistic Investigations of Associated Reactions
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.
Ester Hydrolysis: The alkaline hydrolysis of esters is well-established to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Rate constants are influenced by factors such as temperature and solvent composition. oarjpublication.comias.ac.in For example, the rate constant for the acid hydrolysis of ethyl acetate (B1210297) was found to increase with temperature. oarjpublication.com
Aminolysis of Esters: The aminolysis of esters, leading to amide formation, is a reaction where the rate-determining step can vary. acs.org The reaction generally involves the reversible formation of a tetrahedral intermediate. researchgate.net In liquid ammonia, the rates of ammonolysis for alkyl benzoate (B1203000) and phenylacetate (B1230308) esters show a dependence on the acidity of the leaving alcohol group. researchgate.net Kinetic studies of N-hydroxysuccinimide esters in aqueous buffers have been performed to understand the competition between aminolysis and hydrolysis. nih.govacs.org
Imine Formation: The rate of imine formation is highly pH-dependent, with a maximum rate typically observed around pH 5. libretexts.org The reaction proceeds quickly in aqueous solution, and the rate-determining step can be either the formation of the carbinolamine intermediate or its dehydration, depending on the specific reactants and pH. scispace.com
Table of Representative Kinetic Data for Analogous Reactions
| Reaction Type | Reactants | Conditions | Second-Order Rate Constant (k₂) | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Diethyl oxalate (B1200264) & NaOH | Aqueous | 2.331 × 10⁸ exp(−26.92 × 10³/RT) L/mol/s | researchgate.net |
| Alkaline Hydrolysis | Methyl Paraben & NaOH | Aqueous, 25 °C | ~0.2 M⁻¹s⁻¹ | chemrxiv.org |
Note: The data presented are for analogous systems and serve to illustrate typical reaction kinetics. Actual rates for this compound may vary.
Formation Pathway: The synthesis of α-amino esters like this compound can be achieved through methods like the Strecker synthesis followed by esterification. organic-chemistry.org
Strecker Synthesis: This classic method begins with the reaction of an aldehyde (2-bromobenzaldehyde) with ammonia to form an imine. organic-chemistry.orgmasterorganicchemistry.com Nucleophilic addition of cyanide to the imine generates an α-aminonitrile. organic-chemistry.orgwikipedia.org Subsequent acid-catalyzed hydrolysis of the nitrile group yields the α-amino acid, 2-amino-2-(2-bromophenyl)propanoic acid. masterorganicchemistry.com The final step would be esterification of the carboxylic acid with methanol under acidic conditions to yield the target compound.
Reaction Pathways:
Amide Formation (Aminolysis of Ester): The generally accepted mechanism for the aminolysis of an ester involves a nucleophilic addition-elimination pathway.
Nucleophilic Attack: The primary amine of a second molecule or another amine nucleophile attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com
Tetrahedral Intermediate Formation: This attack forms a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added nitrogen to the oxygen of the original methoxy (B1213986) group.
Elimination: The lone pair of electrons on the nitrogen reforms the carbon-nitrogen double bond (in the case of an amide), expelling the methoxide as a leaving group. masterorganicchemistry.com
Deprotonation: A base removes a proton from the nitrogen to yield the final neutral amide product.
Imine Formation: The mechanism for imine formation is a well-studied, multi-step process. masterorganicchemistry.comopenstax.org
Nucleophilic Addition: The primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a zwitterionic tetrahedral intermediate. libretexts.orglibretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. libretexts.orgchemistrysteps.com
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). openstax.org
Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. chemistrysteps.comopenstax.org
Deprotonation: A base (like water or another amine molecule) removes the proton from the nitrogen to give the neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org
Stereochemical Investigations of Methyl 2 Amino 2 2 Bromophenyl Propanoate
Methods for Enantiomeric Excess Determination in Propanoate Systems
Determining the enantiomeric excess (ee) of chiral compounds like Methyl 2-amino-2-(2-bromophenyl)propanoate is essential for evaluating the success of asymmetric syntheses and for studying stereospecific interactions. Several analytical techniques are employed for the enantiomeric resolution of α-amino acid esters and related propanoate systems.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is one of the most effective and widely used techniques for separating enantiomers and determining their ratios. yakhak.org This method utilizes chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times. For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.orgresearchgate.net The choice of CSP and mobile phase is crucial for achieving optimal separation.
To enhance detection sensitivity and improve interaction with the CSP, derivatization of the amino group is often performed. yakhak.orgresearchgate.net A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which creates highly fluorescent derivatives suitable for both ultraviolet (UV) and fluorescence (FL) detection. yakhak.orgresearchgate.net
Interactive Data Table: Comparison of Chiral HPLC Columns for α-Amino Acid Ester Enantioseparation
| Chiral Stationary Phase (CSP) | Backbone | Typical Application | Detection Method | Reference |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Superior performance for α-amino acid esters | UV, FL | yakhak.org |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Effective for α-amino acid esters | UV, FL | yakhak.org |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | General purpose, effective for many chiral amines | UV, FL | yakhak.org |
| Lux Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Equivalent to Chiralpak AD-H for α-amino acid esters | UV, FL | yakhak.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without requiring physical separation of the enantiomers. acs.org This is achieved by converting the enantiomeric pair into a mixture of diastereomers, which are distinguishable by NMR. This conversion can be accomplished using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form diastereomers. The resulting diastereomers have distinct chemical shifts and/or coupling constants in the NMR spectrum, allowing for integration and calculation of the enantiomeric ratio.
Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding. acs.orgresearchgate.net This association leads to differential shielding of nuclei near the chiral center, resulting in separate signals for each enantiomer in the NMR spectrum. researchgate.net Chiral aldehydes that form resonance-assisted hydrogen bonds (RAHB) with amino esters have been developed, providing well-resolved signals for accurate ee determination. acs.org
Other methods for determining enantiomeric excess in amino acid systems include gas chromatography with chiral columns, capillary electrophoresis, mass spectrometry, and Raman optical activity. ucdavis.edumdpi.com
Diastereoselective and Enantioselective Synthesis Strategies Applied to the Compound
The synthesis of single-enantiomer α,α-disubstituted amino acids such as this compound is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemistry at the quaternary carbon center.
One prominent approach involves the asymmetric alkylation of chiral nickel(II) complexes derived from a Schiff base of glycine (B1666218) or alanine (B10760859). nih.gov The chiral ligand on the nickel complex directs the incoming electrophile to one face of the enolate, establishing the desired stereocenter with high diastereoselectivity. Subsequent hydrolysis of the complex releases the enantiomerically enriched amino acid ester. nih.gov
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-arylglycine esters. nih.govacs.org For instance, a one-pot sequence involving a Knoevenagel condensation, an asymmetric epoxidation catalyzed by a Cinchona alkaloid derivative, and a domino ring-opening esterification can produce α-arylglycine esters with good yields and high enantioselectivity (up to 94% ee). nih.govacs.org
Another strategy is the tandem N-alkylation/π-allylation of α-iminoesters. nih.gov This method allows for the one-step, three-component coupling of an α-iminoester, a Grignard reagent (to form the aryl component), and an allyl source, generating complex α-aryl α-amino acids with high enantiomeric enrichment. nih.gov
Interactive Data Table: Enantioselective Synthesis of α-Aryl Amino Acid Derivatives
| Method | Catalyst/Auxiliary | Key Transformation | Typical ee (%) | Reference |
| Asymmetric Alkylation | Chiral Ni(II) Schiff Base Complex | Diastereoselective alkylation of glycine enolate | >95 (de) | nih.gov |
| Organocatalysis | Cinchona Alkaloid Catalyst | Asymmetric epoxidation | 80-94 | nih.govacs.org |
| Tandem Coupling | Chiral Phase-Transfer Catalyst | Asymmetric N-alkylation/π-allylation | High | nih.gov |
| Catalytic Allylation | Picolinaldehyde/Ni(II)/Chiral Ligand | α-allylation of unprotected amino acid esters | up to 91 | organic-chemistry.org |
These methods, while not all explicitly demonstrated on this compound, represent the state-of-the-art for creating its specific structural motif—a quaternary α-carbon bearing an aryl group—with high stereocontrol.
Stereochemical Control in Alkylation and Bromination Reactions
The stereochemical outcome of synthesizing this compound is determined by the stereocontrol exerted during the key bond-forming reactions that create the chiral center. This typically involves the alkylation of a precursor to introduce the methyl group and the formation of the aryl-carbon bond, often from a brominated precursor.
Stereochemical Control in Alkylation:
Controlling the stereochemistry during the introduction of the methyl group onto a prochiral enolate is a common strategy. Asymmetric alkylation of enolates derived from α-amino acid precursors is a well-established method. Using a chiral auxiliary attached to the nitrogen or carboxyl group can effectively shield one face of the planar enolate, directing the alkylating agent (e.g., methyl iodide) to the opposite face. The use of chiral Ni(II) complexes, as mentioned previously, is a prime example of this approach, where the metal complex serves as a chiral template. nih.gov Catalytic methods using chiral phase-transfer catalysts to mediate the alkylation of glycine-derived imines also provide excellent stereocontrol.
Stereochemical Control in Reactions Involving the Bromophenyl Group:
The 2-bromophenyl group is typically introduced using an arylating agent in a nucleophilic addition or cross-coupling reaction. For example, the addition of a 2-bromophenyl Grignard reagent to a chiral α-iminoester can proceed with high diastereoselectivity, controlled by the existing stereocenter on the imine or a chiral catalyst. nih.gov
Alternatively, stereoselective bromination at the α-position can be challenging. However, advances in asymmetric catalysis have led to methods for the enantioselective α-halogenation of carbonyl compounds. acs.orgnih.gov Phase-transfer catalysis using spirocyclic binaphthyl-based ammonium (B1175870) salts has proven effective for the asymmetric α-chlorination and bromination of β-amino acid precursors, a strategy that could be adapted for α-amino acid systems. acs.orgnih.gov Enzymatic bromination, using enzymes like brominases, offers another potential route for highly selective halogenation under mild conditions, though substrate scope can be a limitation. nih.gov
Configurational Stability Studies of the Chiral Center
The α-carbon of an amino acid is susceptible to racemization, the process by which a pure enantiomer converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. blogspot.com The configurational stability of the chiral center in this compound is a crucial consideration, particularly during synthesis, purification, and storage.
Racemization of α-amino acids and their esters can occur under various conditions, including exposure to heat, strong acids, or strong bases. google.commdpi.com The mechanism typically involves the deprotonation of the α-carbon to form a planar, achiral enolate or carbanion intermediate. creation.com Reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture. creation.com
The presence of the ester group can facilitate racemization compared to the free carboxylic acid. For instance, amino acid esters have been shown to racemize when dissolved in a mixture of an aliphatic ketone (like acetone) and a carboxylic acid (like acetic acid). nih.gov The formation of an imine (Schiff base) intermediate with the ketone is believed to facilitate the α-proton abstraction. nih.gov
Factors influencing the rate of racemization include:
Temperature: Higher temperatures increase the rate of racemization. mdpi.com
pH: Both acidic and basic conditions can catalyze racemization. google.com
Solvent: The choice of solvent can affect the stability of the intermediates involved in the racemization pathway.
Substituents: The electronic nature of the aryl group can influence the acidity of the α-proton and thus the ease of racemization.
Understanding these factors is critical for developing protocols that preserve the enantiomeric integrity of this compound.
Impact of Stereochemistry on Chemical Reactivity and Selectivity
The stereochemistry of this compound has a profound impact on its chemical reactivity and selectivity, particularly in its interactions with other chiral entities. This principle is the foundation of stereoselective synthesis and analysis.
The differential interaction between enantiomers and a chiral environment is most clearly demonstrated in the methods used for ee determination. In chiral HPLC, the (R) and (S) enantiomers form transient diastereomeric complexes with the chiral stationary phase, which have different binding energies and thus different retention times. yakhak.org Similarly, with NMR chiral shift reagents, the formation of diastereomeric complexes leads to distinct NMR signals because the nuclei of the two enantiomers are no longer in magnetically equivalent environments. acs.org
In terms of reactivity, the two enantiomers of this compound will react at different rates with a chiral reagent. This is known as kinetic resolution. If the compound were used as a substrate for an enzyme, which is a chiral catalyst, one enantiomer would typically bind to the active site much more effectively and be converted to product at a much higher rate than the other.
Furthermore, if the compound itself were used as a chiral building block or catalyst, its absolute configuration would dictate the stereochemical outcome of the reactions it participates in. For example, in a peptide synthesis, incorporating the (R)-enantiomer versus the (S)-enantiomer would result in two different diastereomeric peptides with distinct three-dimensional structures and, consequently, different biological activities. The success of the diastereoselective and enantioselective synthesis strategies discussed in section 4.2 is predicated on the different energies of diastereomeric transition states, which directly arise from the influence of stereochemistry on reaction pathways. nih.gov
Theoretical and Computational Chemistry Studies of Methyl 2 Amino 2 2 Bromophenyl Propanoate
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Key analyses involve the examination of molecular orbitals and the distribution of electrons.
HOMO-LUMO Orbital Energy Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For "Methyl 2-amino-2-(2-bromophenyl)propanoate," these calculations would provide insight into its electrophilic and nucleophilic nature.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of interactions between filled (donor) and vacant (acceptor) orbitals, which are indicative of hyperconjugative and delocalization effects. For "this compound," NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization from lone pairs (e.g., on the nitrogen and oxygen atoms) into antibonding orbitals. These interactions are crucial for understanding the molecule's stability and conformational preferences. The analysis provides second-order perturbation theory energies (E(2)) which quantify the strength of these donor-acceptor interactions.
Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are powerful tools for investigating the properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular geometries, energies, and spectroscopic properties with high accuracy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For "this compound," this would involve determining the bond lengths, bond angles, and dihedral angles of its lowest energy conformer. Conformational analysis would further explore other stable conformers and the energy barriers between them, which is important for understanding the molecule's flexibility and how it might interact with other molecules.
Vibrational Frequency Analysis for Spectroscopic Predictions (Methodology)
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The methodology involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their frequencies can be compared with experimental spectra to confirm the calculated structure. For "this compound," this would predict the characteristic stretching and bending frequencies for its functional groups, such as the N-H, C=O, C-O, and C-Br bonds.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model chemical reactions, providing detailed insights into reaction mechanisms. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.
Molecular Electrostatic Potential Mapping and Fukui Function Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the electron density distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. An MEP map would reveal the regions of positive and negative electrostatic potential on the surface of this compound, offering insights into its intermolecular interactions.
Similarly, Fukui function analysis is a method rooted in density functional theory (DFT) that helps to quantify the reactivity of different atomic sites in a molecule. By calculating the Fukui functions (f(r)), one could predict the most likely sites for nucleophilic, electrophilic, and radical attack on this compound. As of now, no such detailed mapping or analysis for this compound has been published.
Theoretical Prediction of Reactivity Descriptors
A comprehensive computational study would typically involve the calculation of various quantum chemical descriptors to predict the global reactivity of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a compound's chemical behavior. For this compound, the determination of these values is pending dedicated computational investigation.
A hypothetical data table for such descriptors would look like this:
| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Ionization Potential | IP | -EHOMO | Data not available |
| Electron Affinity | EA | -ELUMO | Data not available |
| Global Hardness | η | (IP - EA) / 2 | Data not available |
| Global Softness | S | 1 / (2η) | Data not available |
| Electronegativity | χ | (IP + EA) / 2 | Data not available |
| Electrophilicity Index | ω | χ2 / (2η) | Data not available |
Solvent Effects on Reactivity and Tautomerism via Computational Modeling
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational modeling, often using methods like the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on a molecule's structure, stability, and reactivity. Such studies could also investigate the potential for tautomerism in this compound and how the equilibrium between different tautomeric forms might shift in various solvents. Currently, there are no published computational studies that explore these solvent effects on the title compound.
Future research in these areas would be invaluable for a complete understanding of the chemical properties of this compound, aiding in the prediction of its reactivity, stability, and potential applications.
Advanced Applications in Organic Synthesis Involving Methyl 2 Amino 2 2 Bromophenyl Propanoate
Role as a Chiral Building Block in Complex Molecule Construction
The primary value of Methyl 2-amino-2-(2-bromophenyl)propanoate in organic synthesis lies in its nature as a chiral building block. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired biological activity in pharmaceuticals and agrochemicals. Synthesizing enantiomerically pure compounds is a critical goal in medicinal chemistry to improve efficacy and reduce potential side effects.
This compound, when obtained in an enantiomerically pure form, serves as a valuable starting material, or "synthon," for asymmetric synthesis. Its chiral amine structure is particularly useful for producing enantiomerically pure drugs. myskinrecipes.com The inherent chirality of the molecule can be transferred through subsequent reaction steps to create complex target molecules with a defined three-dimensional architecture. This approach is fundamental in the development of novel therapeutic agents, especially those targeting the central nervous system. myskinrecipes.com Researchers utilize this compound in the synthesis of bioactive molecules, such as potential modulators for serotonin (B10506) and dopamine (B1211576) receptors, where precise stereochemistry is essential for activity. myskinrecipes.com The 2-bromophenyl group not only influences the steric and electronic properties of the molecule but also provides a reactive handle for further modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of highly elaborate molecular frameworks.
Amino acids, in general, are widely applied as building blocks in asymmetric synthesis in several distinct ways: as chiral precursors, reagents, auxiliaries, and organocatalysts. researchgate.net As a chiral precursor, this compound provides a core scaffold that is progressively elaborated into a more complex final product, retaining the initial stereochemical integrity.
Precursor to Specialized Organic Scaffolds
The specific arrangement of functional groups in this compound allows it to serve as a precursor for the synthesis of more specialized and structurally diverse organic frameworks, including other non-natural amino acids and heterocyclic systems.
The introduction of halogen atoms into amino acids can significantly alter their biological properties, leading to enhanced stability, binding affinity, or unique conformational preferences. mdpi.com this compound is an ideal precursor for creating other novel halogenated amino acid analogues. While it already contains bromine on the phenyl ring, the α-position is a key site for further functionalization.
Research has demonstrated the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives through the asymmetric α-halogenation of related precursor molecules like isoxazolidin-5-ones. nih.gov This strategy allows for the introduction of chlorine, bromine, or iodine at the α-carbon. The methodology involves the use of an electrophilic halogen source in the presence of a chiral phase-transfer catalyst, which controls the stereochemical outcome of the reaction.
The core structure of this compound is well-suited for analogous transformations. After N-protection, the α-proton can be removed by a base to generate a nucleophilic enolate, which can then react with an electrophilic halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) to install a new halogen atom at the chiral center. This creates a di-halogenated amino acid derivative with significant potential for incorporation into peptides or as a standalone bioactive molecule. The demand for such halogenated amino acids has led to the development of numerous synthetic strategies to access these valuable compounds for the rational design of more complex molecules. mdpi.com
Table 1: Potential Asymmetric α-Halogenation Reaction This table presents a representative, hypothetical reaction based on established methodologies.
| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Product |
| N-Protected this compound | Strong Base (e.g., LDA) | Electrophilic Halogen Source (e.g., NCS) | Chiral Phase-Transfer Catalyst | N-Protected Methyl 2-amino-2-chloro-2-(2-bromophenyl)propanoate |
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and natural products. cymitquimica.commdpi.com The 2-bromoaniline (B46623) substructure embedded within this compound makes it a valuable intermediate for synthesizing fused heterocyclic systems, most notably quinolines. nih.gov
The synthesis of the quinoline (B57606) core often relies on cyclization reactions starting from aniline (B41778) derivatives. For instance, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl to form the quinoline ring system. ias.ac.in A plausible synthetic route using this compound would involve its conversion into a suitable 2-aminoaryl ketone precursor. This could be achieved through hydrolysis of the ester and subsequent Friedel-Crafts acylation or related transformations.
Alternatively, established methods like the Skraup or Doebner-von Miller reactions can construct quinolines from anilines. A patent for the preparation of 2-methyl-8-aminoquinoline demonstrates a key transformation starting from o-bromoaniline and crotonaldehyde, highlighting the utility of bromoaniline precursors in quinoline synthesis. google.com In this context, the amino group of this compound could be protected, the ester group modified, and the resulting 2-bromoaniline derivative could then undergo a cyclization reaction to form a substituted quinoline. The bromine atom can be retained in the final product for further functionalization or replaced during the synthesis. nih.gov
Development of Novel Synthetic Reagents and Catalysts
Chiral amino acids and their derivatives are frequently used as chiral auxiliaries or ligands in asymmetric catalysis. researchgate.net The combination of a stereogenic center, a coordinating amino group, and an ester moiety in this compound provides the necessary structural features for it to act as a chiral ligand for transition metals.
While specific literature detailing the use of this exact compound as a catalyst is not prominent, its structure is analogous to other amino acid derivatives that have been successfully employed. For example, coordination complexes of other amino-aryl compounds like 2-amino-3-methylpyridine (B33374) with metals such as copper(II) and silver(I) have been synthesized and characterized, demonstrating the ability of such scaffolds to coordinate with metal centers. mdpi.com
Theoretically, the nitrogen atom of the amino group and the carbonyl oxygen of the ester in this compound could act as a bidentate ligand, chelating to a metal ion. The chiral environment created by the α-methyl and 2-bromophenyl groups could then influence the stereochemical outcome of a metal-catalyzed reaction, such as asymmetric hydrogenation, alkylation, or cyclopropanation. The development of new chiral ligands is a continuous effort in organic synthesis, and this compound represents a potential candidate for investigation in this field.
Functionalization of Biomimetic Structures and Peptide Mimetics (from a chemical synthesis perspective)
Peptide mimetics are molecules designed to replicate the biological function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and constrained conformations for higher receptor selectivity. The incorporation of non-natural amino acids is a cornerstone of this field. nih.gov
This compound is an α,α-disubstituted amino acid, a class of building blocks known to introduce significant conformational constraints when incorporated into a peptide backbone. This rigidity can lock the peptide mimetic into a bioactive conformation, leading to higher potency. Its use in preparing bioactive molecules for the central nervous system suggests its utility in creating structures that mimic endogenous ligands. myskinrecipes.com
The synthesis of a peptide mimetic would involve standard peptide coupling protocols, where the amino group of the protected propanoate derivative is coupled to the carboxylic acid of another amino acid, or vice-versa. Once incorporated into a peptide chain, the 2-bromophenyl group serves two key purposes. First, its steric bulk helps to define the local conformation. Second, the bromine atom acts as a versatile functional handle for post-synthesis modification via cross-coupling chemistry (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions). This allows for the attachment of diverse chemical groups, such as fluorescent tags, biotin (B1667282) labels for biochemical studies, or other pharmacophores to fine-tune the biological activity of the final biomimetic structure.
Future Research Directions for Methyl 2 Amino 2 2 Bromophenyl Propanoate
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly integral to synthetic planning, aiming to reduce environmental impact and enhance laboratory safety. Future research on the synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate should prioritize the development of more sustainable and eco-friendly methodologies.
One promising avenue is the adoption of biocatalysis . The use of enzymes, such as α-amino ester hydrolases (AEHs), offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.govfrontiersin.org Research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this specific compound, potentially leading to higher yields and enantioselectivities under mild, aqueous conditions.
The replacement of hazardous and volatile organic solvents is another critical aspect of green synthesis. Investigating the use of greener solvents , such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental footprint of the synthesis. acs.org Furthermore, exploring solvent-free reaction conditions, for instance, through mechanochemistry (ball-milling), presents an attractive alternative that can lead to reduced waste and energy consumption.
Flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and control over reaction parameters. Developing a continuous-flow process for the synthesis of this compound could lead to higher efficiency and consistency compared to batch processing. mdpi.com This approach is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Greener Solvents | Lower environmental impact, improved safety. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
Exploration of Unconventional Reactivity and Novel Transformations
Moving beyond traditional synthetic methods, the exploration of unconventional reactivity patterns can unlock novel and more efficient pathways to this compound and its derivatives.
Photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions using visible light as a renewable energy source. Future research could investigate the use of photoredox catalysis for the key C-C or C-N bond formations in the synthesis of the target molecule. nih.govresearchgate.net This approach could enable transformations that are difficult to achieve using conventional thermal methods.
Electro-organic synthesis offers another sustainable approach by using electricity to drive chemical reactions, often with high selectivity and without the need for stoichiometric chemical oxidants or reductants. The application of electrosynthesis to the preparation of this compound could lead to cleaner and more atom-economical processes.
The generation and manipulation of radical intermediates provide a powerful strategy for constructing complex molecular architectures. rsc.org Investigating radical-based transformations for the synthesis of this α-amino ester could open up new avenues for its preparation and functionalization, potentially allowing for the introduction of diverse substituents.
| Unconventional Method | Potential Application in Synthesis |
| Photocatalysis | C-C and C-N bond formation under mild conditions. |
| Electro-organic Synthesis | Cleaner and more atom-economical transformations. |
| Radical Chemistry | Novel pathways for synthesis and functionalization. |
Advanced Computational Modeling for Precise Reaction Design and Prediction
The integration of computational chemistry into the synthetic workflow can accelerate the discovery and optimization of new reactions. For this compound, advanced computational modeling can provide invaluable insights into reaction mechanisms and guide the design of more efficient synthetic routes.
Density Functional Theory (DFT) calculations can be employed to elucidate the intricate details of reaction mechanisms, including the structures of transition states and intermediates. acs.orgresearchgate.netrsc.org This information is crucial for understanding the factors that control reactivity and selectivity, and for predicting the outcome of new reactions. By modeling potential synthetic pathways, researchers can identify the most promising routes before embarking on extensive experimental work.
Computational tools can also be used for the in silico design of catalysts . By modeling the interactions between a catalyst and the reactants, it is possible to design catalysts with enhanced activity and selectivity for the synthesis of this compound. researchgate.netnih.gov This approach can significantly reduce the time and effort required for catalyst development. For instance, computational protein design can be used to engineer enzymes with improved stability and activity for specific biocatalytic transformations. frontiersin.orgnih.govresearchgate.net
Predictive modeling and machine learning algorithms are becoming increasingly powerful in chemistry. By training models on existing reaction data, it may be possible to predict the optimal conditions for the synthesis of this compound, including the choice of solvent, catalyst, and temperature.
| Computational Approach | Application in Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. acs.orgresearchgate.netrsc.org |
| In Silico Catalyst Design | Development of more active and selective catalysts. researchgate.netnih.gov |
| Predictive Modeling | Optimization of reaction conditions. |
Integrated Synthesis and Mechanistic Studies for Reaction Optimization
A deep understanding of the reaction mechanism is paramount for the rational optimization of any synthetic process. Future research on this compound should therefore focus on an integrated approach that combines synthetic experimentation with detailed mechanistic investigations.
Kinetic studies can provide quantitative information about the rates of different reaction steps, helping to identify the rate-determining step and potential bottlenecks in the synthesis. nih.govnih.gov This information is essential for optimizing reaction conditions to maximize yield and minimize reaction time.
The use of advanced analytical techniques, such as in situ spectroscopy (e.g., NMR, IR), can allow for the real-time monitoring of reactions, providing valuable insights into the formation of intermediates and byproducts. This data, when combined with computational modeling, can lead to a comprehensive understanding of the reaction landscape.
By systematically varying reaction parameters and analyzing the resulting changes in yield, selectivity, and reaction rate, it is possible to develop a robust and optimized synthesis of this compound. This integrated approach, where experimental and theoretical studies inform each other, is crucial for the development of truly efficient and reliable synthetic methods. rsc.orgacs.org
| Integrated Approach | Benefit for Synthesis Optimization |
| Kinetic Studies | Identification of rate-determining steps and optimization of reaction rates. nih.govnih.gov |
| In Situ Spectroscopy | Real-time monitoring of reaction progress and intermediates. |
| Synergistic Experimental and Computational Studies | Comprehensive understanding of the reaction mechanism for rational optimization. rsc.orgacs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-amino-2-(2-bromophenyl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-bromophenyl derivatives with amino acid esters. For example, analogous compounds (e.g., Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate) are synthesized using starting materials like 4-bromo-2-fluoroaniline and amino acid precursors under reflux conditions . Optimization includes using automated reactors for precise temperature control and high-performance liquid chromatography (HPLC) for purification, achieving >95% purity . Key steps involve protecting the amino group and bromine-mediated coupling reactions.
Q. Which analytical techniques are critical for characterizing this compound, and what structural data should be prioritized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the ester and bromophenyl groups, while mass spectrometry (MS) validates the molecular ion peak (e.g., m/z ~257 for C₁₀H₁₂BrNO₂ analogs) . Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹). X-ray crystallography (as used in tert-butyl analogs) provides definitive stereochemical confirmation . Purity assessment via HPLC with UV detection is essential for reproducibility .
Q. How does the 2-bromophenyl substituent influence the compound’s reactivity in organic transformations?
- Methodological Answer : The bromine atom at the ortho position enhances electrophilic substitution reactivity due to its electron-withdrawing effect, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Steric hindrance from the adjacent amino and methyl groups may limit nucleophilic attacks at the ester carbonyl, directing reactivity toward the aromatic ring. Comparative studies with para- or meta-bromo analogs (e.g., Methyl 2-amino-2-(3-bromophenyl)propanoate) highlight regioselectivity differences in substitution reactions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed reactions, forming a palladium-aryl intermediate. Density functional theory (DFT) studies on similar bromophenyl esters suggest that steric effects from the methyl and amino groups influence oxidative addition rates . Kinetic experiments (e.g., varying ligands, solvents) can elucidate optimal conditions. For example, using Pd(PPh₃)₄ in toluene/ethanol mixtures at 80°C maximizes coupling efficiency .
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations leverage structural data (bond lengths, angles from crystallography) to model binding affinities. For analogs like Methyl 2-amino-3-(4-bromo-2-methoxyphenyl)propanoate HCl, simulations predict interactions with serine proteases or G-protein-coupled receptors via hydrogen bonding with the amino group and hydrophobic contacts with the bromophenyl ring . QSAR models correlate substituent effects (e.g., bromine vs. methoxy) with bioactivity .
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?
- Methodological Answer : Variations in synthetic protocols (e.g., reagent purity, reaction scale) or biological assay conditions (e.g., cell lines, incubation times) may explain inconsistencies. Systematic replication studies with controlled parameters (e.g., identical HPLC gradients or enzyme concentrations ) are critical. Meta-analyses of published data (e.g., comparing bromine positional isomers ) can isolate substituent effects from methodological artifacts.
Q. What strategies mitigate instability or byproduct formation during storage or reactions involving this compound?
- Methodological Answer : The compound’s sensitivity to light/moisture necessitates storage under inert gas (argon) at –20°C. Byproducts like de-brominated derivatives or ester hydrolysis products can form during prolonged reactions; monitoring via thin-layer chromatography (TLC) or LC-MS identifies degradation pathways . Stabilizing additives (e.g., radical inhibitors) or low-temperature reactions (–78°C) suppress side reactions in radical-mediated processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
